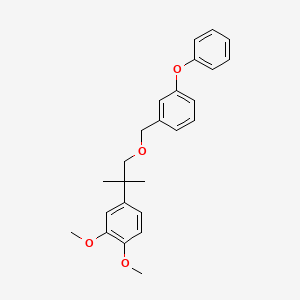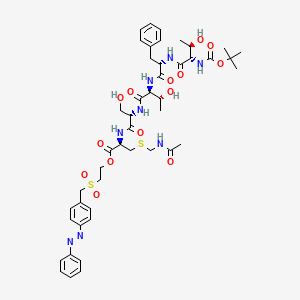
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenol group, a methoxy group, and a diphenylpropylamine moiety. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2-methoxyphenol with 3-bromobutylamine, followed by the introduction of the diphenylpropyl group through a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the free base with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of a nitro group results in the formation of an amine.
Wissenschaftliche Forschungsanwendungen
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate involves its interaction with specific molecular targets and pathways. The phenol group can participate in redox reactions, influencing cellular oxidative stress levels. The diphenylpropylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(Dimethylamino)propyl)phenol: Similar structure but with a dimethylamino group instead of a diphenylpropyl group.
4-(3-(Diphenylmethyl)amino)butyl)phenol: Similar structure but with a diphenylmethyl group instead of a diphenylpropyl group.
Uniqueness
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is unique due to its combination of a phenol group, a methoxy group, and a diphenylpropylamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
104133-83-7 |
|---|---|
Molekularformel |
C30H35NO6 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;4-[3-(3,3-diphenylpropylamino)butyl]-2-methoxyphenol |
InChI |
InChI=1S/C26H31NO2.C4H4O4/c1-20(13-14-21-15-16-25(28)26(19-21)29-2)27-18-17-24(22-9-5-3-6-10-22)23-11-7-4-8-12-23;5-3(6)1-2-4(7)8/h3-12,15-16,19-20,24,27-28H,13-14,17-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
YWBHXJZMOXLIJG-BTJKTKAUSA-N |
Isomerische SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
